Biochemical Potency Against Wild-Type and Mutant EZH2
EPZ011989 hydrochloride equipotently inhibits wild-type EZH2 and the oncogenic Y646 mutant with a biochemical inhibition constant (Ki) of <3 nM [1]. This level of potency is comparable to the FDA-approved inhibitor tazemetostat (EPZ-6438), which has a reported Ki of 2.5 nM for wild-type EZH2 . Notably, EPZ011989 was engineered to overcome the metabolic liabilities of EPZ-6438 while preserving potent target engagement [1]. The ability to inhibit both wild-type and clinically relevant mutant forms of EZH2 with low nanomolar potency ensures that EPZ011989 is suitable for a broad range of EZH2-dependent cancer models.
| Evidence Dimension | Biochemical inhibitory potency (Ki) |
|---|---|
| Target Compound Data | <3 nM (wild-type and Y646 mutant EZH2) |
| Comparator Or Baseline | Tazemetostat (EPZ-6438): Ki 2.5 nM (wild-type EZH2) |
| Quantified Difference | Equivalent potency within 1 nM difference |
| Conditions | Biochemical assay measuring inhibition of PRC2 enzymatic activity; conditions for tazemetostat from reference |
Why This Matters
Equivalent or superior potency to a clinically approved EZH2 inhibitor validates the utility of EPZ011989 as a preclinical tool compound for target validation and mechanistic studies.
- [1] Campbell, J. E., Kuntz, K. W., Knutson, S. K., Warholic, N. M., Keilhack, H., Wigle, T. J., ... & Copeland, R. A. (2015). EPZ011989, a potent, orally-available EZH2 inhibitor with robust in vivo activity. ACS Medicinal Chemistry Letters, 6(5), 491-495. View Source
